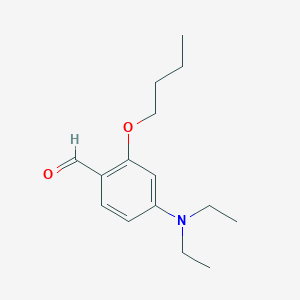

2-Butoxy-4-(diethylamino)benzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

67676-52-2 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

2-butoxy-4-(diethylamino)benzaldehyde |

InChI |

InChI=1S/C15H23NO2/c1-4-7-10-18-15-11-14(16(5-2)6-3)9-8-13(15)12-17/h8-9,11-12H,4-7,10H2,1-3H3 |

InChI Key |

LGUAOXHOALIAEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)N(CC)CC)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Butoxy 4 Diethylamino Benzaldehyde

Retrosynthetic Analysis and Key Disconnections for 2-Butoxy-4-(diethylamino)benzaldehyde

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is the carbon-oxygen bond of the butoxy group, which points to a Williamson ether synthesis as a feasible forward reaction. amazonaws.com

This key disconnection reveals two primary synthons: a 2-hydroxy-4-(diethylamino)benzaldehyde anion (a nucleophile) and a butyl electrophile. The corresponding synthetic equivalents for these synthons are 4-(diethylamino)-2-hydroxybenzaldehyde and a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnection | Synthons | Synthetic Equivalents |

| This compound | C-O (ether bond) | 2-oxy-4-(diethylamino)benzaldehyde anion and Butyl cation | 4-(Diethylamino)-2-hydroxybenzaldehyde and 1-Bromobutane |

Optimized Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, primarily involves the alkylation of an aromatic hydroxyl group.

The Williamson ether synthesis is a widely employed and effective method for the alkylation of phenols. orientjchem.org This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. youtube.com The presence of the aldehyde group on the aromatic ring requires that the reaction conditions be mild enough to avoid side reactions involving the aldehyde functionality.

In a typical synthesis of this compound, the precursor, 4-(diethylamino)-2-hydroxybenzaldehyde, is treated with a suitable base to generate the phenoxide. nih.gov A common choice of base is a moderate one, such as potassium carbonate (K2CO3), which is sufficient to deprotonate the phenolic hydroxyl group without causing self-condensation of the aldehyde. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), which facilitates the SN2 reaction. nih.gov The alkylating agent of choice is often 1-bromobutane or 1-iodobutane, with the latter being more reactive. The reaction mixture is heated to ensure a reasonable reaction rate. nih.gov

Table 2: Optimized Reaction Conditions for the Synthesis of this compound

| Precursor | Reagents | Solvent | Temperature | Reaction Time |

| 4-(Diethylamino)-2-hydroxybenzaldehyde | 1-Iodobutane, K2CO3 | DMF | 90 °C | 6 hours |

Precursor Identification and Elucidation in the Chemical Synthesis of this compound

The primary precursor for the synthesis of this compound is 4-(diethylamino)-2-hydroxybenzaldehyde . cymitquimica.comchemicalbook.commatrix-fine-chemicals.com This aromatic compound possesses the core structure of the target molecule, lacking only the butyl ether group. It is a stable, crystalline solid that serves as the foundation for the final alkylation step. cymitquimica.com The availability and purity of this precursor are critical for the successful synthesis of the desired product.

Table 3: Key Precursors for the Synthesis of this compound

| Precursor Name | CAS Number | Molecular Formula | Role in Synthesis |

| 4-(Diethylamino)-2-hydroxybenzaldehyde | 17754-90-4 | C11H15NO2 | Aromatic core and nucleophile source |

| 1-Bromobutane | 109-65-9 | C4H9Br | Alkylating agent |

| Potassium Carbonate | 584-08-7 | K2CO3 | Base |

| Dimethylformamide | 68-12-2 | C3H7NO | Solvent |

Derivatization Strategies Utilizing this compound as a Core Synthon

This compound, with its reactive aldehyde group, can serve as a versatile starting material for the synthesis of more complex molecules.

The aldehyde functional group is a hub for a variety of chemical transformations, allowing for the extension of the molecular framework. Common derivatization strategies include:

Condensation Reactions: The aldehyde can react with primary amines to form Schiff bases (imines). researchgate.net This is a widely used reaction for creating new carbon-nitrogen bonds and synthesizing ligands for coordination chemistry.

Reductive Amination: In the presence of a reducing agent, the reaction of the aldehyde with an amine can lead to the formation of a secondary or tertiary amine, depending on the amine used.

Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde group into an alkene, providing a method for carbon-carbon bond formation.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents. This introduces a new functional group that can undergo further reactions, such as esterification or amidation.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride. This provides another avenue for further functionalization.

Aldol and Related Condensations: The aldehyde can potentially participate in aldol-type reactions with enolates or other nucleophiles, leading to the formation of β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds. mdpi.com

These functionalization pathways highlight the utility of this compound as a building block in organic synthesis.

Chemical Transformations Involving the Amino and Alkoxy Substituents

The chemical reactivity of this compound is significantly influenced by the two substituents on the aromatic ring: the butoxy group at the C2 position and the diethylamino group at the C4 position. Both functional groups can undergo specific chemical transformations, although their reactivity is modulated by their electronic effects on the benzaldehyde (B42025) scaffold. The diethylamino group is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. The butoxy group is also an electron-donating group, further activating the ring.

Transformations of the Butoxy Group

The butoxy group, an ether linkage to the aromatic ring, is generally stable. libretexts.orgmsu.edu However, its primary chemical transformation is the cleavage of the ether bond.

Aryl Ether Cleavage: The cleavage of aryl alkyl ethers is a well-established reaction in organic synthesis. libretexts.org In the case of this compound, the cleavage would occur at the alkyl C-O bond rather than the aryl C-O bond, due to the high strength of the sp²-hybridized carbon-oxygen bond of the aromatic ring. libretexts.orgacs.org This reaction typically requires strong acidic conditions.

Treatment with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) at elevated temperatures results in the cleavage of the ether to yield the corresponding phenol (B47542), 4-(diethylamino)-2-hydroxybenzaldehyde, and a butyl halide. libretexts.org The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack on the butyl group by the halide ion via an SN2 pathway.

Another potent reagent for the cleavage of aryl ethers is boron tribromide (BBr₃). researchgate.net This reaction is often carried out at low temperatures and is effective for cleaving a wide range of ether types. The presence of the electron-donating diethylamino group can influence the reactivity of the ether linkage, potentially requiring adjusted reaction conditions compared to unsubstituted aryl ethers. oup.com

Photochemical cleavage has also been reported for certain aryl alkyl ethers, typically yielding a phenol as the major product. acs.org

| Transformation | Reagent(s) | Product(s) | Notes |

|---|---|---|---|

| Acidic Cleavage | HBr or HI | 4-(diethylamino)-2-hydroxybenzaldehyde + Butyl bromide/iodide | Typically requires elevated temperatures. libretexts.org |

| Lewis Acid Cleavage | BBr₃ | 4-(diethylamino)-2-hydroxybenzaldehyde + Tribromoboroxine adduct (hydrolyzed to boric acid and HBr) | Effective under milder conditions than strong mineral acids. researchgate.net |

Transformations of the Diethylamino Group

The tertiary amino group in this compound can undergo several chemical transformations, most notably N-dealkylation and N-oxidation.

N-Dealkylation: The removal of one or both ethyl groups from the nitrogen atom is a significant reaction. This can be achieved through various methods.

Oxidative N-Dealkylation: This process is a common metabolic pathway for tertiary amines, often catalyzed by cytochrome P450 (CYP450) enzymes. nih.govsemanticscholar.org In a laboratory setting, this can be mimicked by chemical oxidizing agents. For instance, non-heme manganese catalysts have been shown to catalyze the oxidative demethylation of N,N-dimethylanilines, a reaction that proceeds through a radical cation intermediate. mdpi.com A similar principle could be applied for the de-ethylation of the diethylamino group, which would yield 4-amino-2-butoxybenzaldehyde (after removal of both ethyl groups) and acetaldehyde. nih.gov

Nitrosative N-Dealkylation: Reaction with nitrous acid can lead to the dealkylation of N,N-dialkyl aromatic amines. The regioselectivity of this reaction can be dependent on the acidity of the medium. rsc.orgresearchgate.net The mechanism may involve the formation of an amine radical cation by NO⁺, followed by hydrogen atom abstraction and subsequent hydrolysis to yield a secondary amine and an aldehyde. rsc.org

N-Oxidation: Tertiary amines can be oxidized to their corresponding N-oxides. This is also a known metabolic transformation, often carried out by flavin-containing monooxygenase (FMO) enzymes. nih.gov Chemical oxidation can be achieved using reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). This would convert the diethylamino group into a diethylamino-N-oxide group.

| Transformation | Reagent(s)/Method | Product(s) | Notes |

|---|---|---|---|

| Oxidative N-Dealkylation | Enzymatic (e.g., CYP450) or Chemical Oxidants (e.g., Mn catalysts) | 4-(ethylamino)-2-butoxybenzaldehyde + Acetaldehyde | Can proceed further to the primary amine. nih.govmdpi.com |

| Nitrosative N-Dealkylation | Nitrous Acid (HNO₂) | 4-(ethylamino)-2-butoxybenzaldehyde + Acetaldehyde | Reaction conditions can influence selectivity. rsc.org |

| N-Oxidation | H₂O₂ or m-CPBA | 2-Butoxy-4-(diethylamino-N-oxide)benzaldehyde | A common transformation for tertiary amines. nih.gov |

Molecular Design and Structural Elucidation of Derivatives Incorporating 2 Butoxy 4 Diethylamino Benzaldehyde

Rational Design Principles for Organic Chromophores and Sensitizers Derived from 2-Butoxy-4-(diethylamino)benzaldehyde

The rational design of organic chromophores hinges on the precise control of their electronic and photophysical properties. By using this compound as a structural foundation, chemists can engineer molecules with tailored absorption and emission profiles.

A primary strategy in the design of functional dyes is the creation of a donor-acceptor (D-A) or donor-π-acceptor (D-π-A) framework. In this architecture, the 2-butoxy-4-(diethylamino)phenyl group functions as a strong electron donor (D). The aldehyde group of the parent compound is a reactive site that can be condensed with a molecule containing an electron-accepting group (A). This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.

The efficiency of this ICT is crucial for the molecule's optical and electronic properties. The 2-butoxy-4-(diethylamino)phenyl moiety is a particularly effective donor due to the combined +M (mesomeric) effect of the diethylamino group and the +I (inductive) effect of the butoxy group, which increase the electron density of the aromatic ring. This enhanced donating capacity helps to lower the energy of the highest occupied molecular orbital (HOMO) and reduce the HOMO-LUMO energy gap, leading to red-shifted absorption spectra.

An example of this design is the synthesis of 2D-π-A type pyran dyes. In one such case, a derivative known as BDPC was synthesized via the condensation of this compound. lookchem.com This dye incorporates the donor moiety into a larger structure featuring a vinylcyanoacetate-pyran acceptor, resulting in a molecule with pronounced solvatochromic properties. lookchem.com

The conjugated bridge, or π-spacer, is the critical link between the donor and acceptor moieties in a D-π-A chromophore. The chemical nature of this bridge profoundly influences the electronic communication between the two ends of the molecule. The length and composition of the π-bridge are key tunable parameters for modulating the molecule's absorption wavelength, molar extinction coefficient, and other photophysical properties.

Common synthetic methodologies, such as the Knoevenagel condensation, are employed to construct these bridges by reacting the aldehyde group of this compound with active methylene (B1212753) compounds that are part of the desired acceptor or bridge-acceptor system. organicreactions.orgsigmaaldrich.comwikipedia.org The Knoevenagel condensation is an effective C-C bond-forming reaction catalyzed by a weak base, which typically proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

Different π-spacers, such as thiophene, furan, or simple vinyl groups, can be incorporated. For instance, extending the π-conjugation length generally leads to a bathochromic (red) shift in the absorption maximum, as it further delocalizes the electronic states and lowers the HOMO-LUMO gap. The planarity of the bridge is also vital; a more planar structure enhances π-orbital overlap, facilitating more efficient charge transfer and often resulting in sharper and more intense absorption bands.

Advanced Spectroscopic Characterization Techniques for Derivatives of this compound

The confirmation of the chemical structure and purity of newly synthesized derivatives is paramount. A combination of spectroscopic and analytical techniques is employed for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.

¹H NMR provides detailed information about the number, environment, and connectivity of protons. In a typical derivative formed via a Knoevenagel condensation, the appearance of a new signal for the vinylic proton (C=CH) and the disappearance of the aldehyde proton signal (~9.7-10.1 ppm) from the starting material provides direct evidence of the reaction's success. The chemical shifts and coupling constants of the aromatic protons on the donor ring also shift upon modification, reflecting the new electronic environment.

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. The disappearance of the aldehyde carbonyl carbon signal (typically >190 ppm) and the appearance of new signals for the conjugated bridge and acceptor carbons confirm the formation of the desired product.

The following table presents hypothetical ¹H NMR data for a derivative synthesized from this compound, illustrating typical chemical shifts.

| Functional Group | Proton Assignment | Representative Chemical Shift (δ, ppm) |

| Diethylamino | -N(CH₂CH₃)₂ | 3.4 - 3.5 (quartet) |

| Diethylamino | -N(CH₂CH₃)₂ | 1.1 - 1.2 (triplet) |

| Butoxy | -OCH₂(CH₂)₂CH₃ | 4.0 - 4.1 (triplet) |

| Butoxy | -OCH₂(CH₂)₂CH₃ | 1.7 - 1.8 (multiplet) |

| Butoxy | -OCH₂(CH₂)₂CH₃ | 1.4 - 1.5 (multiplet) |

| Butoxy | -OCH₂(CH₂)₂CH₃ | 0.9 - 1.0 (triplet) |

| Aromatic Ring | Ar-H | 6.1 - 7.5 (multiplet) |

| Conjugated Bridge | -CH=C- | 7.6 - 8.0 (singlet/doublet) |

This is an interactive data table. Column headers can be used to sort the data.

Elemental analysis, or CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and purity, thereby verifying its molecular formula.

Computational Chemistry and Molecular Modeling Approaches for Derivatives

Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for predicting and understanding the properties of new chromophores before and after their synthesis. researchgate.netmdpi.com These approaches allow for the rationalization of structure-property relationships and can guide further molecular design.

DFT calculations are used to optimize the ground-state geometry of the molecule, revealing information about bond lengths, bond angles, and planarity. From the optimized structure, key electronic properties can be calculated, such as the energies and spatial distributions of the HOMO and LUMO. The HOMO is typically localized on the electron-rich 2-butoxy-4-(diethylamino)phenyl donor, while the LUMO is centered on the electron-acceptor moiety. mdpi.com The calculated HOMO-LUMO energy gap (ΔE) correlates directly with the wavelength of the lowest energy electronic transition (λ_max).

TD-DFT is then used to simulate the electronic absorption spectrum, predicting the λ_max values and oscillator strengths (f) of the main electronic transitions. A good agreement between the theoretically predicted spectrum and the experimentally measured one validates the computational model and provides insight into the nature of the observed transitions, confirming, for example, their intramolecular charge-transfer character. researchgate.net

The table below shows representative data that can be obtained from DFT/TD-DFT calculations for a hypothetical D-π-A derivative.

| Parameter | Description | Typical Calculated Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.1 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.9 eV |

| ΔE (HOMO-LUMO Gap) | Energy gap between HOMO and LUMO | 2.2 eV |

| λ_max (Calculated) | Predicted maximum absorption wavelength | 560 nm |

| Oscillator Strength (f) | Predicted intensity of the main transition | > 1.0 |

| Dipole Moment (μ_g) | Ground-state dipole moment | 8.5 D |

This is an interactive data table. Column headers can be used to sort the data.

These computational insights are crucial for understanding how modifications to the donor, acceptor, or π-bridge will affect the chromophore's properties, enabling a more efficient and targeted approach to molecular engineering.

Density Functional Theory (DFT) for Ground State Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

For analogous compounds like 4-(Dimethylamino)benzaldehyde, DFT calculations have been instrumental in understanding their electronic behavior. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as it is energetically more favorable to move electrons from the HOMO to the LUMO. nih.govresearchgate.net These calculations also allow for the determination of other quantum chemical properties such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness, all of which contribute to a comprehensive understanding of the molecule's reactivity. nih.govresearchgate.net

While specific HOMO-LUMO energy gap values for this compound are not available in the provided search results, the principles derived from studies on similar molecules would apply. The presence of the electron-donating butoxy and diethylamino groups is expected to influence the electron density distribution and, consequently, the energies of the frontier molecular orbitals.

Table 1: Calculated Ground State Electronic Properties of a Related Compound (4-(Dimethylamino)benzaldehyde)

| Property | Value |

|---|---|

| HOMO Energy | Data not available for this compound |

| LUMO Energy | Data not available for this compound |

| HOMO-LUMO Gap | Data not available for this compound |

| Ionization Potential | Data not available for this compound |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is employed to study the properties of molecules in their electronically excited states. This method is particularly useful for simulating electronic absorption spectra, providing information about excitation energies, oscillator strengths, and the nature of electronic transitions.

In studies of similar molecules like 4-(Dimethylamino)benzaldehyde, TD-DFT calculations have been successfully used to interpret experimental UV-visible spectra. nih.govconicet.gov.ar The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. conicet.gov.ar These transitions are often characterized by the movement of electron density from occupied to unoccupied molecular orbitals, such as the transition from the HOMO to the LUMO. conicet.gov.ar

For this compound, TD-DFT simulations would be expected to reveal electronic transitions influenced by the electron-donating substituents. These groups are likely to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted benzaldehyde (B42025). However, without specific computational results for this molecule, a detailed analysis of its excited state properties remains speculative.

Table 2: Simulated Excited State Properties and Spectroscopic Data of a Related Compound (4-(Dimethylamino)benzaldehyde)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | Data not available for this compound | Data not available for this compound | Data not available for this compound | Data not available for this compound |

| S2 | Data not available for this compound | Data not available for this compound | Data not available for this compound | Data not available for this compound |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Dimethylamino)benzaldehyde |

| 4-(Diethylamino)benzaldehyde |

Investigation of Photophysical Properties and Electronic Transitions in Systems Derived from 2 Butoxy 4 Diethylamino Benzaldehyde

Solvatochromic Behavior of Chromophores Containing the 2-Butoxy-4-(diethylamino)benzaldehyde Moiety

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a hallmark of dyes with a significant change in dipole moment upon electronic excitation. For chromophores derived from this compound, this phenomenon is particularly pronounced due to their inherent donor-π-acceptor structure, which facilitates intramolecular charge transfer.

Analysis of Absorption and Emission Maxima Sensitivity to Solvent Polarity

The absorption (λabs) and emission (λem) maxima of chromophores containing the this compound moiety are highly sensitive to the polarity of the solvent. In nonpolar solvents, these molecules exhibit absorption and emission at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift is typically observed for both the absorption and, more significantly, the emission spectra. This positive solvatochromism is indicative of an excited state that is more polar than the ground state.

Upon absorption of a photon, an electron is promoted from a molecular orbital predominantly localized on the electron-donating diethylamino group to an orbital with a larger contribution from the electron-accepting part of the molecule. This leads to an excited state with a larger dipole moment. In polar solvents, the surrounding solvent molecules can reorient to stabilize this more polar excited state, thus lowering its energy and resulting in a red-shifted emission. The magnitude of this shift is often correlated with solvent polarity functions, such as the Lippert-Mataga equation.

To illustrate this behavior, the following table presents typical solvatochromic data for a generic 4-(dialkylamino)styryl dye, which is expected to show a similar response to solvent polarity as a derivative of this compound.

Solvatochromic Data for an Analogous 4-(Dialkylamino)styryl Dye

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|---|

| Cyclohexane | 31.2 | 420 | 480 |

| Toluene | 33.9 | 435 | 510 |

| Dichloromethane | 41.1 | 450 | 545 |

| Acetonitrile | 46.0 | 460 | 570 |

| Ethanol | 51.9 | 465 | 585 |

Molar Absorptivity Coefficient Variations with Structural Modification and Solvent

The molar absorptivity coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is another important parameter that is influenced by both the molecular structure and the solvent. For derivatives of this compound, structural modifications that extend the π-conjugated system, such as condensation with active methylene (B1212753) compounds to form styryl-type dyes, are expected to lead to an increase in the molar absorptivity. This is due to a higher probability of the π-π* electronic transition.

The solvent can also modulate the molar absorptivity. In some cases, an increase in solvent polarity can lead to a slight decrease in ε. This can be attributed to changes in the geometry of the molecule in the ground state and specific solute-solvent interactions that may alter the transition dipole moment. The butoxy group at the ortho position can introduce steric hindrance, potentially affecting the planarity of the molecule and, consequently, the overlap of the π-orbitals, which would influence the molar absorptivity.

Fluorescence Quantum Yields and Non-Radiative Decay Pathways in Derivatives

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for fluorescent dyes. For derivatives of this compound, Φf is highly dependent on the solvent environment and the molecular structure. Generally, these types of molecules exhibit higher quantum yields in nonpolar, viscous solvents and lower quantum yields in polar, non-viscous solvents.

This behavior is often linked to the formation of a twisted intramolecular charge transfer (TICT) state. In the excited state, rotation around the single bond connecting the diethylamino group to the aromatic ring can lead to a non-planar conformation. This TICT state is highly polar and stabilized by polar solvents. However, it is often non-emissive or weakly emissive and provides an efficient non-radiative decay pathway back to the ground state, thus quenching the fluorescence and lowering the quantum yield. In rigid or viscous media, this rotational motion is hindered, which suppresses the formation of the TICT state and favors radiative decay (fluorescence), leading to a higher quantum yield.

Structural modifications that restrict this rotation, such as incorporating the nitrogen atom into a rigid ring system, can lead to derivatives with significantly higher fluorescence quantum yields, even in polar solvents.

Intramolecular Charge Transfer (ICT) Characteristics and Mechanisms

The photophysical properties of systems derived from this compound are dominated by intramolecular charge transfer (ICT). The process begins with the photoexcitation of the molecule from the ground state (S0) to a locally excited (LE) state. This LE state often has a planar geometry and retains significant π-π* character.

Following initial excitation, in polar solvents, the molecule can relax to a more stable, highly polar ICT state. As mentioned, one common mechanism for this is the formation of a TICT state, where the diethylamino group twists relative to the plane of the benzene (B151609) ring. This twisting decouples the lone pair of electrons on the nitrogen from the π-system of the ring, leading to a state with a more complete charge separation.

The presence of the ortho-butoxy group can influence the ICT process. It can sterically interact with the diethylamino group, potentially affecting the dynamics and energetics of the twisting motion. Furthermore, its electron-donating nature can modulate the electron density of the aromatic ring, thereby influencing the energy levels of the ground and excited states.

Comprehensive Electronic Absorption and Emission Spectroscopy in Diverse Media

A comprehensive spectroscopic analysis of derivatives of this compound in a wide range of media, from nonpolar hydrocarbons to polar protic and aprotic solvents, is essential for a complete understanding of their photophysical properties.

In nonpolar solvents, one would expect to observe a single, relatively narrow absorption band corresponding to the π-π* transition with significant charge-transfer character. The emission spectrum would be a near mirror image of the absorption band with a small Stokes shift.

As the solvent polarity increases, the absorption band will show a bathochromic shift. The emission band, however, will exhibit a much larger bathochromic shift, leading to a significant increase in the Stokes shift. This large Stokes shift in polar media is a strong indicator of a substantial increase in the dipole moment upon excitation and the stabilization of the ICT state.

In protic solvents, such as alcohols, specific hydrogen bonding interactions with the aldehyde group or the diethylamino group can further influence the absorption and emission spectra, often leading to additional shifts compared to aprotic solvents of similar polarity.

Electrochemical Properties of Derivatives and Their Relevance to Electron Transfer Processes

The electrochemical properties of derivatives of this compound, typically studied by techniques such as cyclic voltammetry, provide valuable information about their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are crucial for understanding their behavior in electron transfer processes and for designing materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

The oxidation potential is associated with the removal of an electron from the HOMO, which is primarily located on the electron-rich diethylamino-substituted benzene ring. The presence of two electron-donating groups (diethylamino and butoxy) would be expected to lower the oxidation potential, making these compounds relatively easy to oxidize.

The reduction potential is related to the addition of an electron to the LUMO, which is mainly localized on the electron-accepting portion of the molecule. Structural modifications that introduce stronger electron-withdrawing groups will lower the LUMO energy and make the compound easier to reduce (a less negative reduction potential).

The difference between the HOMO and LUMO energies, known as the electrochemical energy gap, can be correlated with the optical energy gap determined from the onset of the absorption spectrum. This correlation is important for validating theoretical models and for the rational design of new materials with tailored electronic properties.

Applications in Non Linear Optics Nlo and Advanced Photonic Materials

Investigation of Optical Limiting Phenomena and Mechanisms in Derivatives

Without published research on "2-Butoxy-4-(diethylamino)benzaldehyde," any attempt to create the requested content would be speculative and would not meet the standards of scientific accuracy.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of the chemical compound “this compound” as a primary building block or precursor for sensitizers in Dye-Sensitized Solar Cells (DSSCs).

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline, as the foundational research linking "this compound" to the field of Dye-Sensitized Solar Cells is not present in the accessed resources. The topics outlined—such as the impact of alkyl chains, charge recombination, photoanode fabrication, and performance evaluation—are all critical areas of DSSC research, but they have not been specifically investigated in the context of this particular compound in the available literature.

Integration into Dye Sensitized Solar Cells Dsscs and Photovoltaic Applications

Charge Transfer Dynamics and Recombination Processes at the Dye/TiO2 Interface

Efficient DSSC operation requires rapid electron injection from the excited dye into the TiO2 conduction band and subsequent fast regeneration of the oxidized dye by the electrolyte. Conversely, undesirable charge recombination processes, where the injected electron returns to the oxidized dye or the electrolyte, must be minimized.

The diethylamino group in the subject compound is a strong electron donor, which generally facilitates efficient charge injection. The butoxy group, being somewhat bulky, could act as a barrier, sterically hindering the approach of the electrolyte's redox mediator (typically I-/I3-) to the TiO2 surface, thereby reducing the rate of charge recombination. Techniques like electrochemical impedance spectroscopy (EIS) are commonly used to study these interfacial charge transfer and recombination kinetics. A longer electron lifetime, as determined by EIS, is indicative of suppressed recombination and often correlates with a higher Voc.

Long-Term Stability Studies of DSSC Devices Incorporating the Compound's Derivatives

The long-term stability of DSSCs is a critical challenge for their commercialization. Degradation can occur through various mechanisms, including dye desorption from the TiO2 surface, dye decomposition, or degradation of the electrolyte. nih.gov Stability is often tested under accelerated aging conditions, such as continuous light soaking at elevated temperatures (e.g., 60-85 °C). sigmaaldrich.combohrium.com

For a dye derived from 2-Butoxy-4-(diethylamino)benzaldehyde, stability studies would involve monitoring the photovoltaic parameters (Jsc, Voc, FF, PCE) over hundreds or thousands of hours. nih.gov The chemical structure of the dye plays a crucial role; for instance, the inclusion of bulky alkyl groups, like the butoxy group, can enhance the dye's stability on the semiconductor surface. Studies on other organic dyes have shown that devices can maintain good performance for over 1000 hours under visible light irradiation, although performance can decrease under UV light or at higher temperatures. bohrium.comnih.gov The stability of the bond between the dye's anchoring group and the TiO2 surface is paramount, and a significant focus of research is on designing robust anchoring functionalities. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Conjugated Systems and Heterocyclic Architectures Derived from the Compound

The molecular structure of 2-Butoxy-4-(diethylamino)benzaldehyde, featuring a donor-acceptor (D-A) character with the electron-donating diethylamino and butoxy groups and the electron-accepting aldehyde functionality, makes it an excellent starting point for the synthesis of novel conjugated systems. Future research could focus on extending the π-conjugation through reactions involving the aldehyde group, such as Knoevenagel or Wittig reactions, to create larger, more complex chromophores.

Furthermore, the aldehyde group serves as a versatile handle for the construction of various heterocyclic architectures. Condensation reactions with dinucleophiles could lead to the formation of a wide array of heterocyclic systems, which are often the core of functional organic materials. The exploration of such derivatives is a key area for future investigations.

Table 1: Potential Synthetic Routes to Novel Derivatives

| Reaction Type | Reactant | Potential Product Class |

|---|---|---|

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Merocyanine dyes |

| Wittig Reaction | Phosphonium ylides | Stilbene derivatives |

| Schiff Base Formation | Aromatic amines | Azomethines |

Integration into Other Optoelectronic and Chemo-sensing Devices

Derivatives of this compound with tailored electronic and photophysical properties could find applications in a range of optoelectronic devices. The inherent donor-π-acceptor structure is a common motif in organic light-emitting diode (OLED) materials and organic photovoltaics (OPVs). Future work should explore the synthesis of derivatives with optimized frontier molecular orbital energy levels for efficient charge injection, transport, and recombination in such devices.

In the realm of chemo-sensing, the reactivity of the aldehyde group and the potential for modulation of the electronic properties of the molecule upon binding to specific analytes could be exploited. Research could focus on designing derivatives that exhibit changes in their absorption or emission spectra in the presence of target ions or molecules, leading to the development of novel colorimetric or fluorescent sensors.

Advanced Computational Modeling for Predictive Material Design and Performance Optimization

To guide synthetic efforts and accelerate the discovery of new functional materials, advanced computational modeling will be indispensable. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometric and electronic structures, as well as the photophysical properties of potential derivatives of this compound. mdpi.com Such theoretical studies can help in understanding structure-property relationships and in the rational design of molecules with desired characteristics for specific applications. researchgate.net

Multiscale modeling approaches can further bridge the gap between molecular properties and device performance. uth.grtue.nldtu.dk By simulating the behavior of these materials in a device context, it is possible to predict and optimize factors such as charge mobility and exciton (B1674681) dynamics, thereby guiding the design of more efficient optoelectronic devices. kit.edu

Table 2: Key Parameters for Computational Screening

| Property | Computational Method | Relevance |

|---|---|---|

| HOMO/LUMO Energies | DFT | Charge injection and transport |

| Absorption/Emission Wavelengths | TD-DFT | Optoelectronic properties |

| Excited State Lifetimes | TD-DFT | Luminescence efficiency |

Multiscale Characterization and Device Performance Optimization for Real-World Applications

A crucial aspect of future research will be the comprehensive characterization of the synthesized materials across multiple length scales. chemrxiv.org This includes understanding the molecular structure and its influence on the bulk properties of the material, such as morphology and crystallinity, which in turn dictate the performance of a device. Techniques such as X-ray diffraction, atomic force microscopy, and transmission electron microscopy will be vital in this regard.

Finally, the optimization of device fabrication processes will be key to translating the potential of these new materials into real-world applications. acs.orgnih.gov This involves fine-tuning parameters such as layer thickness, annealing conditions, and electrode interfaces to maximize device efficiency, stability, and lifetime. A synergistic approach combining materials synthesis, computational modeling, and device engineering will be essential for the successful development of technologies based on this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for preparing 2-Butoxy-4-(diethylamino)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves condensation reactions, such as alkylation of 4-(diethylamino)benzaldehyde with 2-bromobutane under reflux in anhydrous ethanol or DMF. Catalytic agents like K₂CO₃ or NaH may enhance reaction efficiency. For example, describes a related synthesis using substituted benzaldehydes with acetic acid as a catalyst under reflux. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Reaction optimization should focus on temperature control (80–100°C), stoichiometric ratios (1:1.2 aldehyde:alkylating agent), and inert atmosphere (N₂/Ar) to minimize oxidation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm structure via chemical shifts (e.g., aldehyde proton at ~10 ppm, diethylamino group at δ 1.1–1.3 ppm for CH₃ and 3.3–3.5 ppm for N–CH₂).

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₂NO₂: 248.1651).

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., uses SHELX for dialdehyde derivatives).

- IR spectroscopy : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and ether C–O–C (~1250 cm⁻¹) .

Q. How do solvent polarity and temperature influence the solubility of this compound in experimental settings?

- Methodological Answer : The butoxy group enhances lipophilicity, making the compound soluble in organic solvents (e.g., ethanol, DCM, DMF) but poorly soluble in water. Solubility testing via gravimetric analysis (e.g., for similar aldehydes) at 25°C shows ~20 mg/mL in ethanol vs. <1 mg/mL in water. For reactions requiring aqueous conditions, co-solvents (e.g., DMSO:water mixtures) or surfactants (e.g., Tween-80) can improve dispersion. Temperature increases (40–60°C) marginally enhance solubility in polar aprotic solvents .

Advanced Research Questions

Q. How does the butoxy substituent modulate the biological activity of this compound compared to its analogs (e.g., DEAB)?

- Methodological Answer : The butoxy group may alter steric hindrance and hydrophobicity, impacting binding to targets like aldehyde dehydrogenase (ALDH). notes DEAB (4-(diethylamino)benzaldehyde) inhibits ALDH1A1 with IC₅₀ ~0.5 µM. To assess the butoxy derivative, perform:

- Enzyme assays : Compare inhibition kinetics (Km/Vmax) using recombinant ALDH isoforms.

- Molecular docking : Analyze interactions with ALDH’s substrate-binding pocket (e.g., AutoDock Vina).

- Cellular assays : Test cytotoxicity in cancer stem cells (CSCs) with high ALDH activity. Results may show enhanced membrane permeability due to increased lipophilicity .

Q. How should researchers address contradictory data in inhibition studies involving this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., substrate concentration, pH) or isoform specificity. Mitigation strategies include:

- Standardized protocols : Use consistent ALDH activity assays (e.g., NAD⁺-coupled spectrophotometry at pH 7.4).

- Isoform profiling : Test against purified ALDH1A1, ALDH2, and ALDH3A1.

- Orthogonal validation : Confirm results with siRNA knockdown or CRISPR-edited cell lines. highlights DEAB’s isoform selectivity, which may differ for the butoxy analog .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound in solution?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron distribution (e.g., aldehyde electrophilicity).

- MD simulations : Model solvation dynamics in ethanol/water mixtures (GROMACS/AMBER) to predict aggregation tendencies.

- QSPR models : Corporate Hammett constants (σ⁺ for diethylamino group) to predict reaction rates in nucleophilic additions. applies DFT to similar hydrazide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.